methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Research in organic synthesis often focuses on developing new methods for constructing complex molecules, including heterocyclic compounds which are a cornerstone of medicinal chemistry and materials science. For example, studies on the synthesis of tetrahydronaphthalene derivatives from naphthalene demonstrate intricate steps that could be analogous to manipulating the quinoxalinyl component of the molecule (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003). Similarly, the development of [3 + 2] annulation strategies for synthesizing tetrasubstituted thiophenes highlights the potential for creating diverse scaffolds, possibly relevant to synthesizing or modifying the thiophene component of the compound (Sahu et al., 2015).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the design and synthesis of molecules with potential therapeutic effects are of paramount importance. The synthesis of complex quinolines and their derivatives for drug development processes demonstrates the relevance of incorporating heterocyclic cores similar to the quinoxalin-2-yl component of the compound (Tominaga, Luo, & Castle, 1994). These methodologies could be applied to modify or understand the biological interactions of the compound .
Mechanism of Action
Target of action
The compound contains a quinoxaline moiety, which is found in many biologically active compounds . Quinoxaline derivatives have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Mode of action
The exact mode of action would depend on the specific targets of the compound. For example, some quinoxaline derivatives are known to interact with DNA or RNA, inhibiting the synthesis of nucleic acids and proteins .
Biochemical pathways
Again, this would depend on the specific targets of the compound. Quinoxaline derivatives could potentially affect a variety of biochemical pathways, depending on their specific targets .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets cancer cells, the result might be inhibition of cell proliferation or induction of apoptosis .
Properties
IUPAC Name |
methyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-9-6-13-14(7-10(9)2)22-18(25)15(21-13)8-16(24)23-19-17(20(26)27-5)11(3)12(4)28-19/h6-7,15,21H,8H2,1-5H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGPBJYTMFWQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=C(C(=C(S3)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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